molecular formula C6H14N2O B1342677 4-Amino-N,N-dimethylbutanamide CAS No. 87639-91-6

4-Amino-N,N-dimethylbutanamide

Cat. No. B1342677
CAS RN: 87639-91-6
M. Wt: 130.19 g/mol
InChI Key: DCKBSBDKTQHGQX-UHFFFAOYSA-N
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Description

4-Amino-N,N-dimethylbutanamide, also known as DMBA, is a chemical compound . It has a molecular formula of C6H14N2O and a molecular weight of 130.19 g/mol . The IUPAC name for this compound is 4-amino-N,N-dimethylbutanamide .


Molecular Structure Analysis

The InChI string for 4-Amino-N,N-dimethylbutanamide is InChI=1S/C6H14N2O/c1-8(2)6(9)4-3-5-7/h3-5,7H2,1-2H3 . The Canonical SMILES string is CN©C(=O)CCCN .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Amino-N,N-dimethylbutanamide include a molecular weight of 130.19 g/mol , a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 3 . The exact mass is 130.110613074 g/mol and the monoisotopic mass is also 130.110613074 g/mol . The topological polar surface area is 46.3 Ų .

Scientific Research Applications

Fluorophore for Protein-Protein Interactions

4-Amino-N,N-dimethylbutanamide derivatives have been utilized in the development of new unnatural amino acids based on solvatochromic fluorophores. Specifically, these derivatives exhibit switch-like emission properties sensitive to changes in the local solvent environment, making them ideal for studying dynamic protein-protein interactions. Their chemical stability, longer wavelength of excitation, and improved synthetic accessibility are advantageous over related fluorophores. These amino acids can be readily incorporated into peptides via standard solid-phase peptide synthesis, demonstrating their potential as powerful tools in biochemical research (Loving & Imperiali, 2008).

Crystalline Structure Analysis

The compound 2-Amino-2,3-dimethylbutanamide, a derivative, has been synthesized and characterized crystallographically. The crystal structure analysis revealed intermolecular hydrogen bonds linking enantiomers into a three-dimensional network, providing insights into the molecular interactions and structural arrangement of such compounds (Yin, 2010).

Pharmaceutical Synthesis

4-Amino-N,N-dimethylbutanamide and its derivatives have found applications in pharmaceutical synthesis, particularly as highly active catalysts in acylation and esterification reactions. These compounds play a significant role in the synthesis of various pharmaceutical products, and studies on their catalytic mechanisms have been conducted to optimize and improve pharmaceutical synthesis processes (Sun Ji-gu, 2014).

Genetically Encoded Fluorescent Amino Acid

A fluorescent amino acid derivative, genetically encoded in Saccharomyces cerevisiae, has been used to monitor protein unfolding in the presence of denaturing agents. This innovative approach allows the selective and efficient incorporation of a low-molecular-weight fluorophore into proteins at defined sites, providing a powerful tool to study protein structure, dynamics, localization, and interactions both in vitro and in vivo (Summerer et al., 2006).

Cross-Claisen Condensation in Chemical Synthesis

4-Amino-N,N-dimethylbutanamide derivatives have been used in the synthesis of constrained heterocyclic γ-amino acids, which mimic secondary protein structures. The cross-Claisen condensation technique, involving these derivatives, provides a versatile method to introduce various lateral chains in the synthesis of complex molecules, highlighting their importance in the field of chemical synthesis and drug development (Mathieu et al., 2015).

properties

IUPAC Name

4-amino-N,N-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-8(2)6(9)4-3-5-7/h3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKBSBDKTQHGQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10598221
Record name 4-Amino-N,N-dimethylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N,N-dimethylbutanamide

CAS RN

87639-91-6
Record name 4-Amino-N,N-dimethylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
片山勝史 - 2021 - eprints.lib.hokudai.ac.jp
1-1 HTS ヒットの獲得 1-2 3-フェニル-イソキサゾール誘導体の合成展開 1-3 代表化合物の初期 ADMET と PK プロファイル 1-4 mRNA レベルの in vitro 評価 1-5 化合物 24 を用いた標的探索 ① (…
Number of citations: 5 eprints.lib.hokudai.ac.jp

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